molecular formula C15H16INO4 B8154504 1-tert-butyl 5-methyl 3-iodo-1H-indole-1,5-dicarboxylate

1-tert-butyl 5-methyl 3-iodo-1H-indole-1,5-dicarboxylate

Cat. No.: B8154504
M. Wt: 401.20 g/mol
InChI Key: GOKWXSVLVQQAIS-UHFFFAOYSA-N
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Description

1-tert-butyl 5-methyl 3-iodo-1H-indole-1,5-dicarboxylate is a synthetic indole derivative Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities

Preparation Methods

The synthesis of 1-tert-butyl 5-methyl 3-iodo-1H-indole-1,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole core . Subsequent steps involve the introduction of tert-butyl, methyl, and iodo groups through various substitution reactions. Industrial production methods often employ similar synthetic routes but are optimized for higher yields and scalability.

Chemical Reactions Analysis

1-tert-butyl 5-methyl 3-iodo-1H-indole-1,5-dicarboxylate undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions, often using hydrogen gas and a palladium catalyst, can convert the iodo group to a hydrogen atom.

    Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Common Reagents and Conditions: Typical reagents include methanesulfonic acid for indole synthesis, and palladium catalysts for reduction reactions.

Scientific Research Applications

1-tert-butyl 5-methyl 3-iodo-1H-indole-1,5-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-tert-butyl 5-methyl 3-iodo-1H-indole-1,5-dicarboxylate involves its interaction with various molecular targets. Indole derivatives often bind to specific receptors or enzymes, modulating their activity. The exact pathways depend on the specific biological context but may include inhibition of viral replication, induction of apoptosis in cancer cells, or disruption of microbial cell walls .

Comparison with Similar Compounds

Similar compounds include other indole derivatives like 1-tert-butyl 5-iodo-1H-indole-1-carboxylate and 1-tert-butyl 3-iodo-1H-indole-1-carboxylate . Compared to these, 1-tert-butyl 5-methyl 3-iodo-1H-indole-1,5-dicarboxylate has a unique combination of functional groups that may confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

1-O-tert-butyl 5-O-methyl 3-iodoindole-1,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16INO4/c1-15(2,3)21-14(19)17-8-11(16)10-7-9(13(18)20-4)5-6-12(10)17/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOKWXSVLVQQAIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)C(=O)OC)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16INO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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